molecular formula C14H14N4O B2465295 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol CAS No. 929974-65-2

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol

Cat. No.: B2465295
CAS No.: 929974-65-2
M. Wt: 254.293
InChI Key: VILCUQQFJSPNQQ-UHFFFAOYSA-N
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Description

4-(4-Amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is a chemical compound based on the pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized as a privileged framework in medicinal chemistry and oncological research . This scaffold is considered a bioisostere of purine bases, allowing it to mimic adenosine triphosphate (ATP) and competitively bind to the catalytic sites of a wide range of kinase enzymes . The specific substitution pattern on this compound—featuring amino and phenolic groups—suggests its potential as a key intermediate or active compound for investigating signal transduction pathways involved in uncontrolled cell proliferation. The pyrrolo[2,3-d]pyrimidine core is extensively documented in scientific literature for its application in developing inhibitors for various kinase targets, including Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases (NRTKs) . These kinases are pivotal in cellular processes such as growth, survival, and division, and their dysregulation is a hallmark of cancer . Researchers utilize derivatives like this one to explore structure-activity relationships (SAR), aiming to develop highly selective and potent therapeutic agents for diseases like chronic myeloid leukemia (CML), non-small cell lung cancer (NSCLC), and breast cancer . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-amino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-9(2)18(10-3-5-11(19)6-4-10)14-12(8)13(15)16-7-17-14/h3-7,19H,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILCUQQFJSPNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of 4-amino-5,6-dimethylpyrimidine with a phenolic compound under acidic or basic conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted phenolic derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. In studies, certain derivatives were reported to be significantly more potent than standard treatments, showing up to 100-fold increased efficacy against tumor growth and angiogenesis in preclinical models .
  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that these compounds can inhibit cell proliferation. For example, one study found that specific derivatives had IC50 values of 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells .
Cell Line IC50 (µM)
A54912.5
MCF-715.0

Neurological Applications

The compound has also been investigated for its potential in treating neurodegenerative diseases:

  • LRRK2 Inhibition : Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can inhibit leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The inhibition of LRRK2 may offer therapeutic benefits for managing this condition and other neurological disorders .

Anti-inflammatory Properties

Preliminary studies suggest that compounds within this class may possess anti-inflammatory effects by modulating pro-inflammatory cytokines:

  • Cytokine Modulation : Certain derivatives have shown potential in reducing inflammation markers, which could be beneficial in treating chronic inflammatory conditions .

Antimicrobial Activity

Some derivatives of the pyrrolo[2,3-d]pyrimidine structure have demonstrated antimicrobial properties:

  • Efficacy Against Bacteria : Studies have indicated that these compounds can be effective against various bacterial strains, suggesting their utility in developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives:

  • Study on VEGFR-2 Inhibitors : A series of synthesized compounds were evaluated for their inhibitory activity against VEGFR-2. Compounds showed significant potency compared to established drugs like semaxanib .
  • Preclinical Models : In vivo assessments using mouse models of melanoma demonstrated that certain derivatives not only inhibited tumor growth but also reduced metastasis significantly .
  • Neurodegenerative Disease Models : Compounds targeting LRRK2 were tested in models mimicking Parkinson’s disease, showing promising results in reducing neurodegeneration markers .

Mechanism of Action

The mechanism of action of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and phenolic functional groups allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

The compound 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is a member of the pyrrolopyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula : C13H14N4O
  • Molecular Weight : 242.28 g/mol
  • CAS Number : 103026-12-6

Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities through various mechanisms:

  • Inhibition of Kinases : Some derivatives have been identified as inhibitors of focal adhesion kinases (FAK) and Pyk2, which are involved in cell signaling and proliferation. This inhibition can potentially lead to anti-cancer effects by disrupting tumor growth and metastasis .
  • Targeting Chagas Disease : A study highlighted that derivatives like the 4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine were effective against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a moderate potency with a pEC50 value of 6.5 against intracellular amastigotes without significant cytotoxicity to host cells .
  • Selective Inhibition of CSF1R : Certain pyrrolopyrimidines have shown subnanomolar inhibition of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance. This suggests potential therapeutic applications in inflammatory diseases and cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

CompoundModificationBiological Activity
Compound 15-(2-methoxyphenyl)Initial screening hit against T. cruzi
Compound 25-(4-Fluoro-2-methoxyphenyl)Improved activity against amastigotes
Compound 35-(4-Chloro-2-methoxyphenyl)Enhanced selectivity for CSF1R

These modifications have been crucial in optimizing the pharmacological properties and enhancing the therapeutic index of the compounds .

Case Studies

  • Chagas Disease Model :
    • In vivo studies using a bioluminescent mouse model demonstrated that compounds derived from the pyrrolopyrimidine scaffold significantly reduced parasitemia in chronic Chagas disease models, indicating their potential as effective treatments .
  • Cancer Treatment :
    • A series of trials have explored the efficacy of FAK/Pyk2 inhibitors in various cancer types. The results suggest that these inhibitors can effectively reduce tumor growth by interfering with key signaling pathways involved in cancer cell survival and proliferation .

Q & A

Q. Key Reaction Conditions :

ReagentSolventTemperatureTimeYield Range
4-Aminophenol (3 eq)IsopropanolReflux12–48 h16–94%

Note : The 5,6-dimethyl groups may require adjustments in reaction time due to steric effects .

Basic: How is the structure of this compound validated?

Answer:
Structural confirmation relies on multi-spectroscopic analysis :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.7–8.3 ppm) and pyrrolo-pyrimidine core signals (e.g., NH at δ 11.7 ppm) .
  • HRMS : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₅O: 278.1352) .
  • Melting Point : Consistency with literature values (e.g., analogs decompose >250°C) .

Q. Example NMR Data for Analogs :

Compound¹H NMR (DMSO-d₆) Key SignalsReference
Analog 1δ 11.74 (NH), 8.27 (H-2), 6.79 (H-5)
Analog 2δ 9.32 (NH), 7.17 (Ar–H)

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Assay Variations : Differences in kinase inhibition protocols (e.g., ATP concentration, incubation time) .
  • Structural Modifications : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinities .
  • Purity Issues : Unoptimized recrystallization steps may leave impurities affecting activity .

Q. Methodological Approach :

Standardize Assays : Use identical enzyme sources and conditions.

Characterize Purity : Validate via HPLC (>95% purity) .

Control Structural Variables : Synthesize derivatives with incremental modifications for SAR studies .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:
Focus on systematic substituent variation :

Core Modifications : Replace the 4-aminophenyl group with halogenated or methoxy-substituted aryl rings .

Side Chain Adjustments : Vary the 5,6-dimethyl groups to assess steric/electronic effects .

Biological Testing : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .

Q. Example SAR Findings :

Substituent (R)Kinase Inhibition (IC₅₀, nM)Reference
4-Chlorophenyl12 ± 1.5 (EGFR)
4-Methoxyphenyl45 ± 3.2 (EGFR)

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Liquid-Liquid Extraction : Use CHCl₃/H₂O for removing polar byproducts .
  • Recrystallization : Methanol or ethanol yields high-purity crystals (>90%) .
  • Column Chromatography : Employ gradients of hexane/acetone for complex mixtures .

Q. Critical Factors :

  • Solvent Polarity : Phenol’s hydroxyl group necessitates polar solvents (e.g., methanol) for solubility .
  • Temperature Control : Slow cooling minimizes impurity inclusion .

Advanced: How to optimize reaction yields for scaled-up synthesis?

Answer:

  • Catalyst Screening : Test Pd(II) acetate or Buchwald-Hartwig catalysts for cross-coupling steps .
  • Reagent Ratios : Increase amine equivalents (e.g., 3→5 eq) to drive substitution to completion .
  • Reaction Monitoring : Use TLC/HPLC to terminate reactions at peak product concentration .

Case Study :
Pd-catalyzed coupling improved yields from 51% to 68% in analog synthesis .

Advanced: How do steric effects from 5,6-dimethyl groups influence reactivity?

Answer:
The 5,6-dimethyl groups:

  • Reduce Nucleophilic Attack : Steric hindrance at the 4-position may slow substitution kinetics .
  • Alter Solubility : Increased hydrophobicity necessitates solvent optimization (e.g., DMF/water mixtures) .

Experimental Validation :
Compare reaction rates of dimethyl vs. non-methylated analogs under identical conditions .

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